Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrIN2O2 and a molecular weight of 467.14 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 5-bromo-2-iodophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-iodoaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug discovery.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the substituted phenyl group allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which provides distinct reactivity and binding properties compared to similar compounds. This dual halogenation allows for versatile chemical modifications and interactions in various research applications.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrIN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZXQCXJSRQQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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